molecular formula C22H15Br2ClN2 B10920769 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10920769
M. Wt: 502.6 g/mol
InChI Key: OMUNTVLPJUEITR-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes bromine, chlorine, and methyl substituents on a pyrazole ring

Preparation Methods

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-methylphenylhydrazine.

    Formation of Hydrazone: The aldehydes react with 4-methylphenylhydrazine to form the corresponding hydrazones.

    Cyclization: The hydrazones undergo cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Bromination and Chlorination:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples include:

    3,5-bis(4-chlorophenyl)-1H-pyrazole: Similar structure but with chlorine substituents instead of bromine.

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the bromine substituents.

    3,5-bis(3-methylphenyl)-4-chloro-1H-pyrazole: Contains methyl groups instead of bromine.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15Br2ClN2

Molecular Weight

502.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C22H15Br2ClN2/c1-14-8-10-19(11-9-14)27-22(16-5-3-7-18(24)13-16)20(25)21(26-27)15-4-2-6-17(23)12-15/h2-13H,1H3

InChI Key

OMUNTVLPJUEITR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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